molecular formula C9H8O2 B043037 4-Chromanone CAS No. 491-37-2

4-Chromanone

Cat. No. B043037
CAS RN: 491-37-2
M. Wt: 148.16 g/mol
InChI Key: MSTDXOZUKAQDRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chromanone and related derivatives often involves strategies utilizing skipped dienes, as their presence is notable in various natural product classes, such as alkaloids and terpenoids. These nonconjugated diene systems play a crucial role in the total synthesis of natural products, offering a versatile approach for constructing complex molecular architectures (Petruncio et al., 2021).

Scientific Research Applications

  • Synthesis of Tricyclic and Larger Ring Systems : 4-Chromanones are utilized in synthesizing tricyclic and larger ring systems, leading to chromones and chromone derivatives (Kabbe & Widdig, 1982).

  • Organic Synthesis and Drug Design : They serve as important intermediates and building blocks in organic synthesis and drug design due to their structural diversity and biological relevance (Emami & Ghanbarimasir, 2015).

  • DNA Interaction and Cleaving Agents : Some chromanone derivatives can bind to CT-DNA in an intercalation mode and act as efficient cleaving agents (Mayuri et al., 2017).

  • Production of 4-Aminochromans and 4-Aminothiochromans : The Raney-Ni/H2 system facilitates the selective production of these compounds, important in pesticide and drug research due to their bioactivities (Sebök et al., 1998).

  • Catalysis in Chemical Reactions : 4-Chromanone derivatives have been used as efficient catalysts for the intramolecular Stetter reaction with high enantioselectivity (Rafiński et al., 2014).

  • Pharmacological Applications : They have shown anti-inflammatory, HIV replication inhibition, and antioxidant properties. Also, chromanone analogues with an all-carbon quaternary center are promising in pharmacological studies (Woźnica & Frelek, 2016).

  • Anti-platelet Aggregative Activity : 4-Chromanone derivatives showed inhibitory activities against rabbit platelet aggregation (Yan, 2010).

  • Inclusion in Zeolite and Photochemistry : When included in an NaY zeolite, the photochemistry of 3-bromo-4-chromanone is significantly modified, affecting the generation of cations and the formation of equimolar amounts of chromone and 4-chromanone (Jiménez et al., 1995).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin, eyes, and clothing, and avoiding ingestion or inhalation of dust . It is also recommended to handle 4-Chromanone in accordance with good industrial hygiene and safety practice .

Future Directions

Given the wide range of biological and pharmaceutical activities exhibited by 4-Chromanone derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds play an important role as building blocks in designing drugs, and their research is of great significance in the area of pharmaceutical chemistry .

properties

IUPAC Name

2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTDXOZUKAQDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060081
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chromanone

CAS RN

491-37-2
Record name Chromanone
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Record name 4-Chromanone
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Record name 4-Chromanone
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-
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Record name Chroman-4-one
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Synthesis routes and methods I

Procedure details

The amount of 10 g of 3,4-dimethoxyphenol and 7.8 g of 3,3-dimethyl acrylic acid were combined in a 125 ml. erlenmeyer flask and dissolved with the addition of 40 ml anhydrous ethyl ether. The ether was removed in vacuo and while the contents of the flask remained liquid, 50 gm of polyphosphoric acid was added. The flask and contents were placed on a steam bath and heated with stirring for 1 hour. At the end of 1 hour, 75 ml. of water was added and the contents stirred into solution for 5 minutes. The solution was allowed to cool and a substantial sticky precipitate formed. The aqueous layer was decanted and extracted with 100 ml. of ether. The ether extract was washed successively with 150 ml. of water, 100 ml. of 5% sodium carbonate and 100 ml. of saturated NaCl solution. The ether extract was dried over anhydrous sodium sulfate. The sticky residue formed on cooling was dissolved in 300 ml. of chloroform and washed successively with 150 ml. of water, two 150 ml. portions of 5% sodium carbonate solution and 150 ml. of saturated NaCl solution. The chloroform solution was dried over anhydrous sodium sulfate. The ethereal and chloroform extracts were combined and the solvents removed in vacuo leaving 16.17 gm of off-white crystalline chromanone.
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Synthesis routes and methods II

Procedure details

2-Hydroxyacetophenone compounds of structure XXXXI are treated with benzaldehyde compounds of structure XXXXII under suitable conditions to provide chroman-4-one compounds of structure XXXXIII. In some embodiments, 2-hydroxyacetophenone compounds of structure XXXXI are treated with benzaldehyde compounds of structure XXXXII, pyrrolidine, and methanol, with heating to about 50° C. for about 2 days to provide chroman-4-one compounds of structure XXXXIII. Chroman-4-one compounds of structure XXXXIII are then reacted tris(dibenzylideneacetone)dipalladium(0), tri-tert-butylphosphonium tetrafluoroborate, potassium bicarbonate, a suitable arylbromide, and 1,4-dioxane/water (4:1,) at about 110° C. to provide chroman-4-one compounds of structure XXXXIV. Chroman-4-one compounds of structure XXXXIV are then treated with methyl magnesium chloride in tetrahydrofuran at about 0° C., followed by 80% AcOH/H2O with warming to about 90° C. to provide compounds of structure XXXXV.
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Synthesis routes and methods III

Procedure details

A solution of protected hydroxyarylketone (1.0 equiv), 4-iodobenzaldehyde (1.0 equiv), piperidine (0.35 equiv), and DBU (0.35 equiv) in s-butanol (1.0 M) was heated at reflux. Using a Dean-Stark trap, half of the solvent was removed over 30-40 min, and the reaction was kept at reflux without further concentration for additional 4-8 h. The reaction mixture was cooled to 90° C., i-propanol (0.7-1.0 fold of s-butanol v/v) was added, and the reaction was allowed to cool to room temperature. Any large pieces of material were broken down with a spatula, and the suspension was stirred overnight (Note #1 & 2). The precipitate was collected by filtration to give the corresponding chromanone.
[Compound]
Name
hydroxyarylketone
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Synthesis routes and methods IV

Procedure details

2-Hydroxyacetophenone compounds of structure XXXXI are treated with benzaldehyde compounds of structure XXXXII under suitable conditions to provide chroman-4-one compounds of structure XXXXIII. In some embodiments, 2-hydroxyacetophenone compounds of structure XXXXI are treated with benzaldehyde compounds of structure XXXXII, pyrrolidine, and methanol, with heating to about 50° C. for about 2 days to provide chroman-4-one compounds of structure XXXXIII. Chroman-4-one compounds of structure XXXXIII are then reacted tris(dibenzylideneacetone)dipalladium(0), tri-tert-butylphosphonium tetrafluoroborate, potassium bicarbonate, a suitable arylbromide, and 1,4-dioxane/water (4:1,) at about 110° C. to provide chroman-4-one compounds of structure XXXXIV. Chroman-4-one compounds of structure XXXXIV are then treated with methyl magnesium chloride in tetrahydrofuran at about 0° C., followed by 80% AcOH/H2O with warming to about 90° C. to provide compounds of structure XXXXV.
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Synthesis routes and methods V

Procedure details

2-Hydroxyacetophenon (compound 1, R1 is as defined above) and compound 2 wherein R2 and R3 are as defined above are refluxed under heating in a solvent such as benzene, chlorobenzene, toluene and xylene, in the presence of a secondary amine such as pyrrolidine, piperidine and morpholine, using a Dean-Stark apparatus, while removing liberated water to give 4-chromanon (compound 3 wherein R1, R2 and R3 are as defined above).
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secondary amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chromanone
Reactant of Route 2
4-Chromanone
Reactant of Route 3
4-Chromanone
Reactant of Route 4
4-Chromanone
Reactant of Route 5
4-Chromanone
Reactant of Route 6
4-Chromanone

Citations

For This Compound
2,070
Citations
EJ Diana, US Kanchana, TV Mathew - Organic & Biomolecular …, 2021 - pubs.rsc.org
… Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This review focuses on the major synthetic methods of preparation reported …
Number of citations: 18 pubs.rsc.org
T Ishikawa, Y Oku, T Tanaka, T Kumamoto - Tetrahedron letters, 1999 - Elsevier
… an intramolecular Michæl-type addition of 7-hydroxy-8-tigloylcoumarin to give a diastereoisomeric mixture of the corresponding cyclized coumarin with a 2,3-dimethyl-4-chromanone …
Number of citations: 91 www.sciencedirect.com
M Nagaki, S Tanabe, T Sato, T Kidachi… - Transactions of the …, 2017 - jstage.jst.go.jp
… 4-chromanone and 4-chromanol using two kinds of fungi, Botrytis cinerea and Colletotrichum acutatum, as biocatalysts. The biotransformation of 4-chromanone … of 4-chromanone and its …
Number of citations: 5 www.jstage.jst.go.jp
ZN Siddiqui, F Farooq - Journal of Chemical Sciences, 2012 - Springer
… As a result, for the synthesis of 4-chromanone derivatives … method for the synthesis of 4-chromanone derivatives (5a–j) by … To the best of our knowledge, the synthesis of 4-chromanone …
Number of citations: 12 link.springer.com
K Takao, M Yamashita, A Yashiro… - Chemical and …, 2016 - jstage.jst.go.jp
… -4-chromanone derivatives presented in this study were synthesized by base-catalyzed condensation of 4-chromanone … This required the preparation of the 4-chromanone derivatives 1a…
Number of citations: 29 www.jstage.jst.go.jp
S Emami, Z Ghanbarimasir - European Journal of Medicinal Chemistry, 2015 - Elsevier
… This review addresses the most significant synthetic methods reported on 4-chromanone-derived compounds and consequently emphasizes on the biological relevance of such …
Number of citations: 182 www.sciencedirect.com
YF Qiu, YY Ye, XR Song, XY Zhu… - … A European Journal, 2015 - Wiley Online Library
… The diversity and applicability of the p-TsOH-catalyzed cascade cyclization for the synthesis of 4-chromanone derivatives were also surveyed with the same substrates. Gratifyingly, …
H Lee, K Lee, JK Jung, J Cho… - Bioorganic & medicinal …, 2005 - Elsevier
… 4-chromanone-2-carboxamides (2a–e). This result indicates that keto group of the 4-chromanone … Among the 4-chromanone derivatives (2a–e and 7), only compound 2c bearing an N-…
Number of citations: 68 www.sciencedirect.com
K Kabuto, Y Kikuchi, S Yamaguchi… - Bulletin of the Chemical …, 1973 - journal.csj.jp
… t-Butyl-4-chromanone (VIII). To a stirred solution of IV (3.0 g) in 80%, acetic acid (20 ml) was added chromic acid (1.68 g) in the same solvent (18 ml) below 30 C. After the stirring has …
Number of citations: 20 www.journal.csj.jp
HJ Kabbe, A Widdig - Angewandte Chemie International …, 1982 - Wiley Online Library
… Sterically demanding moieties do not hinder reaction, as is demonstrated by the synthesis of 2-rert-butyl-4-chromanone 3b (previously obtained in a four-step synthesis'"). …
Number of citations: 153 onlinelibrary.wiley.com

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